1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea
CAS No.: 1797719-90-4
Cat. No.: VC6404524
Molecular Formula: C18H22ClN5O3
Molecular Weight: 391.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797719-90-4 |
|---|---|
| Molecular Formula | C18H22ClN5O3 |
| Molecular Weight | 391.86 |
| IUPAC Name | 1-(5-chloro-2,4-dimethoxyphenyl)-3-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea |
| Standard InChI | InChI=1S/C18H22ClN5O3/c1-26-15-10-16(27-2)14(9-13(15)19)23-18(25)21-11-12-5-6-20-17(22-12)24-7-3-4-8-24/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H2,21,23,25) |
| Standard InChI Key | BRYVGXZBAMRBFI-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1NC(=O)NCC2=NC(=NC=C2)N3CCCC3)Cl)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a urea backbone bridging two aromatic systems:
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5-Chloro-2,4-dimethoxyphenyl group: Electron-withdrawing chlorine at position 5 enhances electrophilicity, while methoxy groups at positions 2 and 4 modulate solubility and steric effects .
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2-(Pyrrolidin-1-yl)pyrimidin-4-ylmethyl group: The pyrimidine ring’s nitrogen atoms participate in hydrogen bonding, and the pyrrolidine substituent introduces conformational flexibility, critical for target binding .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂ClN₅O₃ |
| Molecular Weight | 391.86 g/mol |
| LogP (Predicted) | 2.8 ± 0.3 |
| Aqueous Solubility (25°C) | 0.12 mg/mL in PBS (pH 7.4) |
Synthesis and Optimization
Nucleophilic Aromatic Substitution (NAS)
The pyrimidine core is synthesized via NAS, leveraging 2,4,5-trichloropyrimidine as a precursor. In aqueous HPMC (2 wt%), pyrrolidine displaces the 4-chloro group at 50°C with sodium tert-butoxide as a base, achieving 90% conversion within 1 hour .
Reaction Scheme
Urea Coupling
The intermediate 2-(pyrrolidin-1-yl)pyrimidin-4-ylmethanamine reacts with 5-chloro-2,4-dimethoxyphenyl isocyanate in THF at 0°C, followed by room-temperature stirring for 12 hours. Chromatographic purification yields the final product with >95% purity.
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Aqueous NAS | 90 | 98 | Eco-friendly, mild conditions |
| Traditional Organic | 75 | 95 | High scalability |
Mechanism of Action
Kinase Inhibition
In glioblastoma (U87MG) cells, the compound inhibits PI3Kα with an IC₅₀ of 12 nM, disrupting AKT/mTOR signaling and inducing apoptosis . Molecular docking reveals hydrogen bonds between the urea carbonyl and kinase hinge residues (Glu 849, Met 922).
Neurological Targets
The pyrrolidine moiety enhances blood-brain barrier permeability, enabling dopamine D₃ receptor antagonism (Kᵢ = 8.3 nM) in rat striatal membranes, suggesting utility in Parkinson’s disease.
Characterization and Analytical Data
Spectroscopic Analysis
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¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 6.89 (s, 1H, aryl-H), 3.94 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃), 3.45 (m, 4H, pyrrolidine-H).
Table 3: Stability Profile
| Condition | Half-Life (h) | Degradation Products |
|---|---|---|
| pH 1.2 (37°C) | 4.2 | Hydrolyzed urea, chlorophenol |
| pH 7.4 (37°C) | 48.1 | None detected |
Therapeutic Applications
Oncology
In xenograft models, daily oral dosing (10 mg/kg) reduced tumor volume by 62% vs. controls (p < 0.001) without hepatotoxicity.
Neuroprotection
Dosed at 5 mg/kg in MPTP-induced Parkinson’s mice, the compound restored striatal dopamine levels to 78% of baseline (vs. 42% in controls).
Comparative Analysis with Structural Analogues
Morpholinopyrimidine Analogue (CAS: 1396675-20-9)
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Key Difference: Morpholine replaces pyrrolidine.
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Impact: 3-fold lower PI3Kα affinity (IC₅₀ = 36 nM) but improved aqueous solubility (0.34 mg/mL).
Future Directions
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Clinical Trials: Phase I studies to assess pharmacokinetics in humans.
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Formulation: Nanoemulsions to enhance oral bioavailability.
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Target Expansion: Screening against epigenetic regulators (e.g., HDACs).
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